1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene
CAS No.: 16181-14-9
Cat. No.: VC1969898
Molecular Formula: C8H8BrClS
Molecular Weight: 251.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16181-14-9 |
|---|---|
| Molecular Formula | C8H8BrClS |
| Molecular Weight | 251.57 g/mol |
| IUPAC Name | 1-bromo-4-(2-chloroethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C8H8BrClS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2 |
| Standard InChI Key | IFFUHWBFQAXYSI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1SCCCl)Br |
| Canonical SMILES | C1=CC(=CC=C1SCCCl)Br |
Introduction
1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene is a chemical compound with the molecular formula C8H8BrClS and a molecular weight of 251.57 g/mol. It is identified by the CAS number 16181-14-9. This compound is a halogenated aromatic sulfide, featuring a bromine atom and a chloroethyl sulfide group attached to a benzene ring. The compound's structure and properties make it a valuable intermediate in organic synthesis.
Synthesis and Applications
The synthesis of 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene typically involves the reaction of a brominated benzene derivative with a chloroethyl sulfide precursor. The exact synthesis route may vary depending on the starting materials and desired yield.
This compound is used as an intermediate in organic synthesis, particularly in the production of more complex molecules that require the presence of bromine and sulfide groups. Its applications can extend to pharmaceuticals, agrochemicals, and other specialty chemicals.
Safety and Handling
Given its chemical structure, 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene should be handled with caution. It is not classified as a dangerous good under the UN system, but it may still pose risks due to its potential reactivity. Proper protective equipment and ventilation should be used when handling this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume